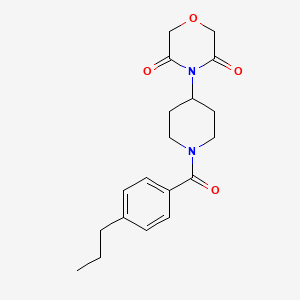

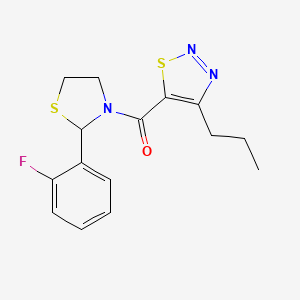

![molecular formula C17H23N3O5 B2518327 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide CAS No. 896333-87-2](/img/structure/B2518327.png)

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in a variety of naturally occurring and synthetic molecules . It has been incorporated into a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .

Synthesis Analysis

These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .

Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl moiety has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .

Scientific Research Applications

Rhodium(III) Complexes in Catalysis

- A study discussed the synthesis of N-{2-(Arylseleno/telluro)ethyl}morpholine and its application in creating Rhodium(III) complexes, which are efficient catalysts for the transfer hydrogenation reaction of ketones (Singh et al., 2010).

Surface Chemical Characterization

- X-ray photoelectron spectroscopy was used to analyze membranes activated with di-(2-ethylhexyl) phosphoric acid, including characterization of N 1s signals related to polyamide layers and amide groups like N-benzoyl morpholine (Ariza et al., 2000).

Crystal Structure Analysis

- A study presented the synthesis and crystal structure analysis of compounds including 1-(2-morpholinoethyl)benzimidazole, which is structurally similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide (Akkurt et al., 2005).

N-arylation of Imidazoles and Benzimidazoles

- Research on the copper-catalyzed N-arylation of imidazoles and benzimidazoles has been conducted, which may provide insights into reactions involving similar compounds (Altman et al., 2007).

Synthesis of σ1 Receptor Ligand

- The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was developed as a selective σ1 receptor ligand with antinociceptive effect, indicating potential pharmacological applications (Navarrete-Vázquez et al., 2016).

Antioxidant and Inhibitory Profile of Sulphonamides

- A study on benzenesulfonamides incorporating 1,3,5-triazine motifs and substituents like morpholine explored their antioxidant properties and inhibitory effects on enzymes related to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Role in Hydroxyl Radical Production

- A research on 3-morpholinosydnonimine N-ethylcarbamide (SIN-1), a compound capable of generating both nitric oxide and superoxide, highlighted its role in the formation of hydroxyl radicals, which could be relevant to similar morpholine derivatives (Hogg et al., 1992).

Mechanism of Action

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents .

Mode of Action

It is suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

Similar compounds have been reported to affect the pathways related to cell cycle progression and apoptosis .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Future Directions

Biochemical Analysis

Biochemical Properties

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has been found to have inhibitory effects on cyclooxygenase (COX) enzymes . COX enzymes are key players in the biosynthesis of prostaglandins, which are important for various biological responses . The compound has shown potent activity against both COX1 and COX2 .

Cellular Effects

In cellular contexts, this compound has demonstrated cytotoxic activity against certain cancer cell lines, such as the HeLa cervical cancer cell line . It has also shown to influence cell function by causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Temporal Effects in Laboratory Settings

It has been observed that the compound shows cytotoxic activity against certain cell lines at higher concentration ranges .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been found that five doses of a similar compound substantially reduced mice blood glucose levels .

Metabolic Pathways

It has been found to interact with COX enzymes, which are involved in the biosynthesis of prostaglandins .

Transport and Distribution

Its ability to interact with COX enzymes suggests that it may be transported to sites where these enzymes are present .

Subcellular Localization

Given its interaction with COX enzymes, it may be localized in areas where these enzymes are present .

Properties

IUPAC Name |

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXINGSZAGGBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)

![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)